1-(4-Fluorophenyl)-5-(piperidin-1-yl)pentan-3-one
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Overview
Description
1-(4-Fluorophenyl)-5-(piperidin-1-yl)pentan-3-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a fluorophenyl group and a piperidinyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-5-(piperidin-1-yl)pentan-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with a suitable reagent to form an intermediate compound.
Condensation Reaction: The intermediate compound undergoes a condensation reaction with piperidine to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-5-(piperidin-1-yl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Fluorophenyl)-5-(piperidin-1-yl)pentan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-5-(piperidin-1-yl)pentan-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-5-(piperidin-1-yl)pentan-3-one: Similar structure with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-5-(piperidin-1-yl)pentan-3-one: Similar structure with a bromine atom instead of fluorine.
1-(4-Methylphenyl)-5-(piperidin-1-yl)pentan-3-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-(4-Fluorophenyl)-5-(piperidin-1-yl)pentan-3-one is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets, making it distinct from its analogs.
Properties
CAS No. |
918519-36-5 |
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Molecular Formula |
C16H22FNO |
Molecular Weight |
263.35 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-piperidin-1-ylpentan-3-one |
InChI |
InChI=1S/C16H22FNO/c17-15-7-4-14(5-8-15)6-9-16(19)10-13-18-11-2-1-3-12-18/h4-5,7-8H,1-3,6,9-13H2 |
InChI Key |
BVDCMPNFRIDTBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)CCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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